1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-
Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.
Functional Group Addition: The dimethylamino group can be introduced via amination reactions, while the hydroxycyclohexyl group can be added through cycloaddition or substitution reactions.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This might include:
Controlled Temperature and Pressure: To maintain reaction efficiency and safety.
Catalysts: To speed up the reaction and improve yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development due to its unique functional groups.
Industry: In the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione: The parent compound without additional functional groups.
6-(Dimethylamino)-1,3,5-triazine-2,4-dione: Lacking the hydroxycyclohexyl group.
3-(4-Hydroxycyclohexyl)-1,3,5-triazine-2,4-dione: Lacking the dimethylamino group.
Properties
IUPAC Name |
6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-14(2)10-13-11(18)16(12(19)15(10)3)8-4-6-9(17)7-5-8/h8-9,17H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCFMHBRJVKECO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2CCC(CC2)O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037619 | |
Record name | Hexazinone (Metab A) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72576-13-7 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexazinone (Metab A) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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